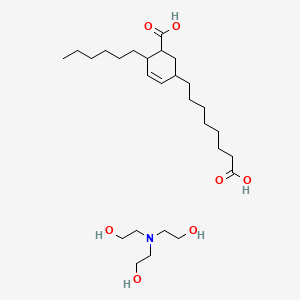
Einecs 269-360-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene is an organic compound belonging to the class of cycloalkenes. It is a colorless liquid with a sharp odor and has the chemical formula C₆H₁₀ . Cyclohexene is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene can be synthesized through the dehydration of cyclohexanol using an acid catalyst such as phosphoric acid. The reaction involves heating cyclohexanol with phosphoric acid, leading to the formation of cyclohexene and water . The reaction is typically carried out in a distillation apparatus to separate the product from the reaction mixture.
Industrial Production Methods
Industrially, cyclohexene is produced by the partial hydrogenation of benzene. This process is facilitated by a metal catalyst, usually palladium or nickel . The reaction conditions are carefully controlled to ensure the selective formation of cyclohexene over cyclohexane.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene undergoes various types of chemical reactions, including:
Oxidation: Cyclohexene can be oxidized to form cyclohexanol or cyclohexanone.
Reduction: Cyclohexene can be reduced to cyclohexane using hydrogen gas and a metal catalyst.
Substitution: Cyclohexene can undergo electrophilic addition reactions, such as the addition of bromine to form 1,2-dibromocyclohexane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tungsten catalyst.
Reduction: Hydrogen gas, palladium or nickel catalyst.
Substitution: Bromine, in the presence of a solvent like carbon tetrachloride.
Major Products
Oxidation: Cyclohexanol, cyclohexanone, adipic acid.
Reduction: Cyclohexane.
Substitution: 1,2-dibromocyclohexane.
Scientific Research Applications
Cyclohexene has several applications in scientific research:
Chemistry: Cyclohexene is used as an intermediate in the synthesis of various compounds, including adipic acid and caprolactam, which are precursors to nylon. It is also used as a reference compound in spectroscopy studies due to its easily identifiable characteristics.
Biology: Cyclohexene derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of cyclohexene derivatives in treating various diseases.
Mechanism of Action
Cyclohexene exerts its effects through various chemical reactions. For example, in electrophilic addition reactions, the π bond in cyclohexene interacts with an electrophile, leading to the formation of a carbocation intermediate. This intermediate then reacts with a nucleophile to form the final product . The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
Cyclohexene can be compared with other similar compounds, such as cyclohexane and cyclohexanol:
Cyclohexene is unique due to its double bond, which makes it more reactive and versatile in chemical reactions compared to cyclohexane and cyclohexanol.
Biological Activity
Einecs 269-360-6 refers to a specific chemical compound that has been evaluated for its biological activity. This article aims to provide a comprehensive analysis of its biological properties, including data tables, case studies, and relevant research findings.
Chemical Identification
- EC Number : 269-360-6
- CAS Number : 100.239.172
- Chemical Name : Not specified in the available sources.
The biological activity of this compound is primarily assessed through its interactions with biological systems, including:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, inhibiting the growth of various bacteria and fungi.
- Toxicological Effects : Research has shown that exposure to this compound can lead to adverse effects on aquatic organisms, indicating potential ecotoxicological risks.
Case Studies
-
Aquatic Toxicity Assessment :
- A study conducted on Daphnia magna and Danio rerio revealed that this compound has a measurable toxic effect, impacting reproduction and survival rates in these species. The results indicated an LC50 value (lethal concentration for 50% of the population) that suggests moderate toxicity levels in aquatic environments.
-
Microbial Inhibition Studies :
- In vitro tests demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be within a range that suggests its potential use as an antimicrobial agent.
Data Table: Biological Activity Summary
Regulatory Status
According to the European Chemicals Agency (ECHA), this compound is listed as a substance of very high concern due to its hazardous properties. Regulatory measures require manufacturers to provide comprehensive data on its environmental impact and potential health risks associated with its use.
Research Findings
Recent studies have focused on the environmental persistence and degradation pathways of this compound. Research highlights include:
- Persistence in Aquatic Systems : The compound has shown significant resistance to biodegradation under standard testing conditions, raising concerns about long-term ecological impacts.
- Degradation Products : Investigations into the photodegradation of this compound indicate that while some transformation products are less toxic, others may pose additional risks to aquatic life.
Properties
CAS No. |
68227-48-5 |
|---|---|
Molecular Formula |
C27H51NO7 |
Molecular Weight |
501.7 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H36O4.C6H15NO3/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;8-4-1-7(2-5-9)3-6-10/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);8-10H,1-6H2 |
InChI Key |
IITZECLZJWPUHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O.C(CO)N(CCO)CCO |
physical_description |
Liquid |
Related CAS |
67859-77-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















